molecular formula C6H9NO4 B13703120 Dimethyl 2-Amino-2-butenedioate

Dimethyl 2-Amino-2-butenedioate

Cat. No.: B13703120
M. Wt: 159.14 g/mol
InChI Key: OIYDMGCIAJUICI-UHFFFAOYSA-N
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Description

Dimethyl 2-Amino-2-butenedioate is an organic compound with the molecular formula C6H9NO4. It is a derivative of butenedioic acid and contains both amino and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-Amino-2-butenedioate can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with dimethylamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-Amino-2-butenedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Dimethyl 2-Amino-2-butenedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of amino and ester functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

dimethyl 2-aminobut-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYDMGCIAJUICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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